molecular formula C13H9BrF3NO B8214063 3-Bromo-2-methyl-6-(2-(trifluoromethyl)phenoxy)pyridine

3-Bromo-2-methyl-6-(2-(trifluoromethyl)phenoxy)pyridine

Cat. No.: B8214063
M. Wt: 332.12 g/mol
InChI Key: GPLAENVNJDWGOF-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-6-(2-(trifluoromethyl)phenoxy)pyridine: is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom at the third position, a methyl group at the second position, and a phenoxy group substituted with a trifluoromethyl group at the sixth position of the pyridine ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methyl-6-(2-(trifluoromethyl)phenoxy)pyridine typically involves the following steps:

    Bromination: The starting material, 2-methyl-6-(2-(trifluoromethyl)phenoxy)pyridine, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-Bromo-2-methyl-6-(2-(trifluoromethyl)phenoxy)pyridine can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridine derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The presence of the bromine atom makes this compound a suitable candidate for coupling reactions such as Suzuki-Miyaura and Heck reactions, which are used to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate to facilitate the reaction.

Major Products:

    Substituted Pyridines: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

    Coupled Products: Products of coupling reactions include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: 3-Bromo-2-methyl-6-(2-(trifluoromethyl)phenoxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules. Therefore, this compound is explored in the design and synthesis of potential drug candidates.

Industry:

    Material Science: The compound’s unique chemical properties make it useful in the development of advanced materials, including polymers and coatings with specific functionalities.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-6-(2-(trifluoromethyl)phenoxy)pyridine depends on its application. In drug development, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby affecting its pharmacological profile.

Comparison with Similar Compounds

  • 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine
  • 2-Bromo-6-methylpyridine
  • 3-Bromo-6-methyl-2-(trifluoromethyl)pyridine

Uniqueness:

  • Trifluoromethyl Group: The presence of the trifluoromethyl group in 3-Bromo-2-methyl-6-(2-(trifluoromethyl)phenoxy)pyridine imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds without this group.
  • Phenoxy Substitution: The phenoxy group further enhances the compound’s reactivity and potential applications in various fields.

Properties

IUPAC Name

3-bromo-2-methyl-6-[2-(trifluoromethyl)phenoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF3NO/c1-8-10(14)6-7-12(18-8)19-11-5-3-2-4-9(11)13(15,16)17/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLAENVNJDWGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC2=CC=CC=C2C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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